molecular formula C12H14O3 B1626941 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one CAS No. 28945-97-3

5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No. B1626941
CAS RN: 28945-97-3
M. Wt: 206.24 g/mol
InChI Key: CNIXRFXICOYMMC-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one, also known as MEAI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEAI has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for use in research and development.

Mechanism Of Action

The mechanism of action of 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, as well as the production of inflammatory cytokines in the brain.

Biochemical And Physiological Effects

5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been found to induce apoptosis, or programmed cell death, in certain types of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one in lab experiments is its potent activity against cancer cells and its neuroprotective effects. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for research involving 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one. One potential direction is the development of 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of the mechanism of action of 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one, which may provide insight into its potential applications in other fields. Additionally, further research is needed to optimize the synthesis method for 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one, which may lead to more efficient and cost-effective production methods.

Scientific Research Applications

5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one has been found to be useful in various scientific research applications, including medicinal chemistry, drug discovery, and neuropharmacology. It has been shown to exhibit potent activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs. 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-(2-methoxyethoxy)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-6-7-15-10-3-4-11-9(8-10)2-5-12(11)13/h3-4,8H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIXRFXICOYMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(C=C1)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585297
Record name 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one

CAS RN

28945-97-3
Record name 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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